4,6-O-Benzylidene-D-glucose
Overview
Description
4,6-O-Benzylidene-D-glucose is a benzaldehyde derivative known for its significant biological activities, including anticancer properties . It is a modified form of D-glucose where the hydroxyl groups at positions 4 and 6 are protected by a benzylidene group, forming a cyclic acetal. This modification enhances its stability and reactivity, making it a valuable intermediate in carbohydrate chemistry .
Mechanism of Action
Target of Action
4,6-O-Benzylidene-D-glucose is a benzaldehyde derivative It is known to exhibit anticancer effects , suggesting that it may interact with targets involved in cell proliferation and survival.
Mode of Action
It is known to be a benzaldehyde derivative with anticancer effects . Benzaldehyde derivatives have been reported to inhibit protein synthesis , which could potentially explain the anticancer effects of this compound
Biochemical Pathways
Given its reported anticancer effects , it is plausible that this compound interferes with pathways involved in cell growth and division
Result of Action
This compound has been reported to have anticancer effects This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation
Biochemical Analysis
Biochemical Properties
4,6-O-Benzylidene-D-glucose plays a role in biochemical reactions, particularly in the context of cancer research . It has been reported to inhibit protein synthesis
Cellular Effects
The cellular effects of this compound are primarily related to its anticancer activity . It has been shown to inhibit protein synthesis, which can affect various cellular processes
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-D-glucose typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base, followed by cyclization to form the benzylidene acetal . The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to ensure efficient mixing and reaction control.
Purification steps: such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
4,6-O-Benzylidene-D-glucose undergoes various chemical reactions, including:
Oxidation: The benzylidene group can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction of the benzylidene group can yield the corresponding alcohol.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogens, nucleophiles
Major Products:
Oxidation Products: Benzaldehyde derivatives
Reduction Products: Benzyl alcohol derivatives
Substitution Products: Various substituted benzylidene derivatives
Scientific Research Applications
4,6-O-Benzylidene-D-glucose has diverse applications in scientific research:
Comparison with Similar Compounds
4,6-O-Benzylidene-D-glucose is unique due to its specific benzylidene protection at positions 4 and 6. Similar compounds include:
- 4,6-O-Benzylidene-D-mannose
- 4,6-O-Benzylidene-D-galactose
- 4,6-O-Benzylidene-D-fructose
These compounds share the benzylidene protection but differ in the sugar moiety, leading to variations in their reactivity and applications . The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in carbohydrate chemistry and related fields .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVRQMKOKFFGDZ-ZLUZDFLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952932 | |
Record name | 4,6-O-Benzylidenehexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30688-66-5 | |
Record name | D-Glucose, 4,6-O-(phenylmethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-O-Benzylidenehexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4,6-O-Benzylidene-D-glucose used in synthesizing biologically relevant molecules?
A1: This compound serves as a chiral building block for constructing complex molecules. For instance, it's utilized in the synthesis of aldotetronic acid-based hydroxamic acids, which act as inhibitors of the bacterial enzyme LpxC []. LpxC is a key enzyme in the biosynthesis of lipopolysaccharide, an essential component of the outer membrane of Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.
Q2: What are the structural characteristics of this compound and its spectroscopic properties?
A2: While the provided research excerpts don't delve into the complete spectroscopic characterization of this compound, its structure is key to its applications. It is a glucose derivative where the 4 and 6 positions of the sugar ring are protected as a cyclic acetal with benzaldehyde. This protection strategy is commonly employed in carbohydrate chemistry to selectively manipulate other hydroxyl groups in the molecule.
Q3: How does the structure of derivatives based on this compound affect their biological activity?
A3: The structure-activity relationship (SAR) is crucial in understanding how modifications to the parent compound impact its biological effects. In the development of LpxC inhibitors, researchers synthesized a series of aldotetronic acid-based hydroxamic acids starting from this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.